N-Benzyl-N-bis(PEG3-OH) is a multi-arm polyethylene glycol derivative characterized by the presence of a benzyl group and two hydroxyl-terminated polyethylene glycol chains. This compound exhibits a unique structure that enhances its solubility in aqueous environments while providing functional groups for further chemical modifications. The molecular formula for N-Benzyl-N-bis(PEG3-OH) is with a molecular weight of approximately 571.704 g/mol .
NBPEG's primary function is as a linker molecule. When attached to another molecule, the PEG chains of NBPEG increase the water solubility of the entire conjugate. This can be beneficial for several reasons:
The biological activity of N-Benzyl-N-bis(PEG3-OH) is primarily attributed to its biocompatibility and ability to enhance drug solubility and stability. It is being explored for applications in:
Several synthetic routes exist for producing N-Benzyl-N-bis(PEG3-OH):
N-Benzyl-N-bis(PEG3-OH) finds utility across various fields:
Studies have shown that N-Benzyl-N-bis(PEG3-OH) can interact favorably with various biological molecules, improving their stability and functionality. Its ability to form non-covalent interactions enhances its potential in drug delivery systems, where it can encapsulate therapeutic agents and facilitate controlled release.
N-Benzyl-N-bis(PEG3-OH) shares similarities with several other compounds, particularly those involving polyethylene glycol derivatives. Here are some comparable compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| N-(Amino-PEG2)-N-bis(PEG3-Azide) | Contains azide groups for click chemistry applications | Useful in bioconjugation and labeling techniques |
| N-(Acid-PEG3)-N-bis(PEG3-Amine) | Features amine groups for coupling reactions | Reactive towards activated esters |
| N-(Hydroxymethyl)-PEG | Simple hydroxymethyl PEG derivative | Commonly used as a linker in various applications |
N-Benzyl-N-bis(PEG3-OH) is unique due to its combination of hydrophilicity from polyethylene glycol and lipophilicity from the benzyl group, allowing it to bridge hydrophilic and hydrophobic environments effectively. This characteristic enhances its applicability in diverse fields such as pharmaceuticals and nanotechnology.
N-Benzyl-N-bis(PEG3-OH) possesses the molecular formula C₂₃H₄₁NO₈ and a molecular weight of 459.6 g/mol. Its structure comprises a benzyl core linked to two PEG3 chains, each containing three ethylene glycol units. The hydroxyl termini facilitate further functionalization, while the benzyl group serves as a protective moiety for the central amine, enabling selective deprotection via hydrogenolysis.
The synthesis typically involves reacting benzylamine with PEG derivatives under controlled conditions. A common method employs triethylene glycol bis-p-toluenesulfonate as a precursor, which undergoes nucleophilic substitution with benzylamine in the presence of a base such as triethylamine. The reaction proceeds as follows:
$$
\text{Benzylamine} + 2 \, \text{Triethylene glycol bis-p-toluenesulfonate} \rightarrow \text{N-Benzyl-N-bis(PEG3-OH)} + 2 \, \text{p-Toluenesulfonic acid}
$$
Key reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine (TEA) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–24 hours |
Structural validation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the presence of characteristic benzyl aromatic protons (δ 7.2–7.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).
Multi-arm PEG derivatives, such as N-Benzyl-N-bis(PEG3-OH), are pivotal in designing advanced biomaterials. Their branched architecture enhances crosslinking efficiency and tailors mechanical properties in hydrogels, making them ideal for regenerative medicine and controlled drug release.
8-arm PEG hydrogels exhibit faster gelation kinetics and higher crosslink densities compared to 4-arm variants, enabling precise control over scaffold stiffness and porosity. For instance:
| Property | 4-Arm PEG Hydrogel | 8-Arm PEG Hydrogel |
|---|---|---|
| Gelation Time | 60 minutes | 15 minutes |
| Storage Modulus (G') | 1.2 kPa | 3.8 kPa |
| Swelling Ratio | 12.5 | 8.2 |
These properties are critical for mimicking extracellular matrix (ECM) environments in 3D cell culture systems.
The hydroxyl termini of N-Benzyl-N-bis(PEG3-OH) allow conjugation with therapeutic agents, enhancing solubility and prolonging circulation half-life. For example, RGD peptide-functionalized 8-arm PEG nanoparticles demonstrate 15–20% improved targeting efficiency in choroidal neovascularization models, underscoring their potential in ocular drug delivery.
The evolution of PEG polymers spans over 160 years, marked by breakthroughs in synthesis and functionalization:
Polyethylene glycol was first synthesized in 1859 by A. V. Lourenço and Charles Adolphe Wurtz through ethylene oxide hydration. Commercial production began in 1940 with Dow Chemical’s CARBOWAX, a water-soluble wax used in industrial applications.
The development of anionic polymerization enabled precise control over PEG molecular weight and polydispersity. This method, catalyzed by alkali metals, remains the standard for producing monodisperse PEG derivatives.
The advent of multi-arm PEGs, such as 4-arm and 8-arm architectures, revolutionized biomedical applications. These systems address limitations of linear PEGs by offering higher functional group density and improved mechanical stability. N-Benzyl-N-bis(PEG3-OH) exemplifies this progress, combining modular synthesis with tailored biofunctionality for next-generation therapeutics.
| Year | Milestone | Significance |
|---|---|---|
| 1859 | Synthesis of PEG by Lourenço and Wurtz | Foundation of PEG chemistry |
| 1940 | CARBOWAX commercialization | First industrial PEG application |
| 1980 | Introduction of PEGylation techniques | Enhanced drug pharmacokinetics |
| 2010 | Multi-arm PEG hydrogels for tissue engineering | Customizable scaffolds for regenerative medicine |
N-Benzyl-N-bis(PEG3-OH) represents a sophisticated polyethylene glycol derivative characterized by its unique molecular architecture featuring a central nitrogen atom substituted with a benzyl group and two hydroxyl-terminated triethylene glycol chains [1] [3]. This compound, with the molecular formula C23H41NO8 and molecular weight of 459.6 g/mol, exhibits distinctive structural properties that make it valuable for various chemical and biomedical applications [1] [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C23H41NO8 |
| Molecular Weight (g/mol) | 459.6 |
| CAS Number | 1680183-01-0 |
| IUPAC Name | 2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol |
| SMILES | C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO |
| InChI Key | OTLYNICMYVWKJD-UHFFFAOYSA-N |
| Appearance | Solid powder |
| Purity | >95% |
| Storage Temperature (°C) | -20 |
The structural framework of N-Benzyl-N-bis(PEG3-OH) incorporates three distinct chemical domains: the benzyl protecting group that provides hydrophobic character, the central nitrogen atom that serves as the branching point, and the two polyethylene glycol chains terminated with hydroxyl groups that confer hydrophilic properties [3]. This amphiphilic nature enables the compound to function effectively as a linker molecule in bioconjugation reactions while enhancing water solubility of conjugated systems .
The synthesis of N-Benzyl-N-bis(PEG3-OH) encompasses multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and scalability [23] [24]. Contemporary synthetic methodologies have evolved to address the inherent challenges associated with polyethylene glycol chain construction while maintaining precise control over molecular weight distribution and functional group placement [23] [24].
Ring-opening polymerization represents the cornerstone methodology for polyethylene glycol synthesis, providing access to well-defined polymer architectures through controlled chain growth mechanisms [8] [9] [10]. The fundamental approach involves the nucleophilic attack of activated initiators on ethylene oxide monomers, resulting in the sequential addition of ethylene glycol units to form the desired polymer chain length [8] [33] [36].
Anionic ring-opening polymerization employs alkali metal bases such as potassium hydroxide or sodium methoxide as initiators to generate alkoxide anions that propagate chain growth through nucleophilic substitution reactions [8] [33] [36]. The process typically proceeds under mild conditions, with temperatures ranging from 20 to 80 degrees Celsius, and reaction times varying from several hours to complete conversion [8] [33]. The resulting polymers exhibit polydispersity indices between 1.1 and 1.6, indicating relatively narrow molecular weight distributions [8] [33].
Ring-opening metathesis polymerization offers an alternative approach that utilizes ruthenium-based Grubbs catalysts to facilitate the formation of unsaturated polyethylene glycol analogs [10] [13]. This methodology operates under nitrogen atmosphere at ambient temperatures, with monomer to catalyst ratios ranging from 10:1 to 100:1, and provides polymers with polydispersity indices between 1.13 and 1.6 [10] [13]. The resulting products contain terminal aldehyde functionality suitable for subsequent bioconjugation reactions [10] [13].
Metal alkoxide-initiated polymerization employs lanthanide-based initiators such as yttrium isopropoxide to achieve controlled polymerization of ethylene oxide under elevated temperatures [33]. This approach requires reaction temperatures of approximately 80 degrees Celsius and extended reaction times of up to 80 hours to achieve complete monomer conversion [33]. The method produces well-defined polymers with polydispersity indices of 1.1 and enables precise control over end-group functionality [33].
Microfluidic ring-opening polymerization represents an innovative approach that significantly reduces reaction times while maintaining excellent control over polymer properties [36]. This method utilizes alkoxy anions as initiators within continuous flow reactors, achieving complete conversion within 30 minutes of residence time [36]. The technique produces polymers with narrow molecular weight distributions and low polydispersity indices, making it attractive for large-scale production applications [36].
| Method | Initiator/Catalyst | Temperature (°C) | Reaction Time | Polydispersity Index | Advantages |
|---|---|---|---|---|---|
| Anionic Ring-Opening Polymerization | Potassium hydroxide, Sodium methoxide | 20-80 | Several hours | 1.1-1.6 | Well-established, scalable |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs catalyst | 20-23 | 1-24 hours | 1.13-1.6 | Reversible bioconjugation |
| Metal Alkoxide Initiated Polymerization | Yttrium isopropoxide, Aluminum isopropoxide | 80 | 80 hours | 1.1 | Well-defined end groups |
| Microfluidic Ring-Opening Polymerization | Alkoxy anions (MeONa) | Room temperature | 30 minutes | Low (<1.2) | Shortened reaction time |
The successful synthesis of N-Benzyl-N-bis(PEG3-OH) requires sophisticated functional group manipulation strategies that enable selective introduction of the benzyl protecting group while maintaining the integrity of the polyethylene glycol chains [23] [24] [30]. Benzyl protection has emerged as a preferred strategy due to its stability under basic conditions and selective removal under hydrogenolysis conditions [23] [30] [32].
The benzyl protecting group serves multiple functions in polyethylene glycol synthesis, including prevention of unwanted side reactions during chain elongation, facilitation of purification through altered solubility properties, and provision of a stable protecting group that can be selectively removed under mild conditions [23] [30] [35]. The introduction of benzyl groups typically involves nucleophilic substitution reactions between alkoxide anions and benzyl halides under basic conditions [23] [30].
Monoprotection strategies have been developed to enable selective functionalization of one end of the polyethylene glycol chain while leaving the other end available for further modification [23] [24]. These approaches utilize protecting groups such as benzyl, trityl, or silyl groups that can be selectively introduced and removed under orthogonal reaction conditions [23] [24] [32]. The benzyl group has proven particularly effective due to its compatibility with a wide range of reaction conditions and its ability to be removed through catalytic hydrogenolysis [23] [30] [35].
Advanced purification techniques are essential for obtaining high-purity N-Benzyl-N-bis(PEG3-OH) suitable for research and commercial applications [27] [11] [14]. Column chromatography remains the most versatile purification method, providing separation based on differential adsorption properties and enabling purities of 95-99% for milligram to gram-scale preparations [27] [14].
Size-exclusion chromatography offers precise molecular weight separation capabilities, achieving purities of 98-99.9% for polyethylene glycol derivatives [21] [27]. This technique is particularly valuable for removing unreacted starting materials and higher molecular weight byproducts that may form during synthesis [21] [27]. The method operates on the principle of differential permeation through porous stationary phases, with smaller molecules experiencing longer retention times [21].
Ion-exchange chromatography provides selective purification for charged polyethylene glycol derivatives, achieving purities greater than 97% through electrostatic interactions with the stationary phase [11] [27]. This method is particularly effective for removing ionic impurities and achieving separation of products with different charge states [11] [27].
Polystyrene-divinylbenzene resin-based purification has emerged as an attractive option for large-scale purification, achieving purities greater than 99% at gram scales [27]. This approach utilizes hydrophobic interactions between the polymer matrix and polyethylene glycol derivatives, enabling efficient separation using ethanol-water gradient elution [27]. The method offers advantages of cost-effectiveness and scalability for industrial applications [27].
| Technique | Application | Purity Achieved | Scale | Advantages |
|---|---|---|---|---|
| Column Chromatography | General purification | 95-99% | mg to g | Versatile, widely applicable |
| Size-Exclusion Chromatography | Molecular weight separation | 98-99.9% | mg to g | Precise MW control |
| Ion-Exchange Chromatography | Charged PEG derivatives | >97% | mg to g | Selective for functional groups |
| Polystyrene-Divinylbenzene Resin | Large-scale purification | >99% | Gram scale | Cost-effective for large scale |
| Preparative HPLC | High purity requirements | >99.5% | mg to g | Highest purity |
| Precipitation Method | Bulk purification | 90-95% | Large scale | Simple, economical |
Comprehensive characterization of N-Benzyl-N-bis(PEG3-OH) requires sophisticated analytical techniques capable of elucidating both structural features and molecular weight properties [12] [15] [16]. Modern analytical approaches combine multiple complementary methods to provide complete structural confirmation and purity assessment [12] [15] [16].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of N-Benzyl-N-bis(PEG3-OH), providing detailed information about molecular connectivity, functional group identity, and polymer chain length [12] [15] [38]. The technique enables precise determination of molecular weight through end-group analysis and integration ratios [12] [15].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that enable unambiguous identification of N-Benzyl-N-bis(PEG3-OH) [12] [15] [38]. The polyethylene glycol backbone produces a prominent singlet at 3.64 parts per million corresponding to the methylene protons of the oxyethylene repeating units [12] [15]. This signal integrates for 4n protons, where n represents the number of ethylene glycol units in the polymer chain [12] [15].
The benzyl protecting group generates characteristic aromatic signals in the region between 7.2 and 7.4 parts per million, corresponding to the phenyl ring protons [12] [15]. The benzylic methylene protons appear as a singlet at approximately 3.6 parts per million, providing diagnostic evidence for the presence of the benzyl group [12] [15].
Terminal hydroxyl groups produce triplet signals in the range of 3.56 to 3.82 parts per million, corresponding to the methylene protons adjacent to the hydroxyl functionality [12] [15]. The integration of these signals relative to the polymer backbone enables determination of the polymer chain length and molecular weight [12] [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments within the molecule [12] [15] [38]. The polyethylene glycol backbone carbons appear as a singlet at 70.5 parts per million, while terminal hydroxyl carbons produce signals at 62.0 parts per million [12] [15]. The benzyl aromatic carbons generate multiple signals in the range of 128 to 137 parts per million, confirming the presence of the aromatic protecting group [12] [15].
Carbon-13 satellite peaks resulting from carbon-13 to proton-1 coupling provide additional structural information and enable more accurate molecular weight determination [12] [38]. These satellite peaks appear at chemical shifts displaced by approximately 70 hertz from the main carbon-12 signals and integrate to 1.1% of the main peak intensity [12] [38].
| Nucleus | Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration Ratio |
|---|---|---|---|---|
| 1H | PEG backbone (-OCH2CH2O-) | 3.64 | Singlet (broad) | 4n (n = PEG units) |
| 1H | Terminal methyl group (-OCH3) | 3.38 | Singlet | 3 |
| 1H | Terminal hydroxyl group (-CH2OH) | 3.56-3.82 | Triplet | 2 |
| 1H | 13C-1H coupling satellites | 3.47, 3.82 | Triplet | 1.1% of backbone |
| 13C | PEG backbone carbons | 70.5 | Singlet | Backbone carbons |
| 13C | Terminal methyl carbon | 59.0 | Singlet | 1 |
| 13C | Terminal hydroxyl carbon | 62.0 | Triplet | 1 |
| 13C | Benzyl aromatic carbons | 128-137 | Multiple | Aromatic carbons |
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents the definitive analytical method for molecular weight determination of N-Benzyl-N-bis(PEG3-OH) [16] [17] [18]. This technique provides absolute molecular weight measurements for individual polymer chains, enabling precise characterization of molecular weight distribution and structural heterogeneity [16] [17] [18].
The optimization of sample preparation protocols is critical for successful MALDI-TOF analysis of polyethylene glycol derivatives [16] [18] [40]. The most effective matrix system employs alpha-cyano-4-hydroxycinnamic acid dissolved in ethanol at a concentration of 15.8 milligrams per milliliter [16] [40]. Sodium trifluoroacetate serves as the optimal cationizing agent at a concentration of 5.9 milligrams per milliliter in ethanol [16] [40].
Sample preparation involves mixing the matrix, cationizing agent, and analyte in a 5:1:1 volume ratio, followed by spotting 0.5 microliters onto a stainless steel target plate [16] [40]. The sample is allowed to dry under ambient conditions before insertion into the mass spectrometer for analysis [16] [40]. This preparation method enables detection of polyethylene glycol derivatives with molecular weights up to 35,000 daltons [16] [40].
The mass spectra of N-Benzyl-N-bis(PEG3-OH) exhibit characteristic peak patterns corresponding to different ionization states [18] [40]. The most prominent signals correspond to sodium adduct ions, appearing as [M+Na]+ species [18] [40]. Potassium adduct ions [M+K]+ and protonated molecules [M+H]+ may also be observed depending on the sample preparation conditions [18] [40].
Peak spacing analysis provides direct confirmation of the polyethylene glycol repeat unit mass [16] [40]. The characteristic spacing of 44 daltons between adjacent peaks corresponds to the mass of the ethylene oxide monomer unit, confirming the polyethylene glycol nature of the polymer [16] [40]. This spacing pattern enables unambiguous identification of polyethylene glycol derivatives and differentiation from other polymer types [16] [40].
Molecular weight determination through MALDI-TOF analysis enables calculation of number-average molecular weight, weight-average molecular weight, and polydispersity index [16] [17]. The technique provides superior accuracy compared to size-exclusion chromatography, particularly for polymers with molecular weights below 10,000 daltons [16] [17].
| Parameter | Optimal Conditions | Alternative Options |
|---|---|---|
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | Dithranol, 2,5-Dihydroxybenzoic acid |
| Cationizing Agent | Sodium trifluoroacetate (NaTFA) | Potassium trifluoroacetate (KTFA) |
| Sample Preparation Ratio (Matrix:Cation:Sample) | 5:1:1 (v/v/v) | Variable ratios |
| Solvent | Ethanol | Water, Methanol |
| Spot Volume (μL) | 0.5 | 0.2-1.0 |
| Detection Range (Da) | Up to 35,000 | Method dependent |
| Mass Accuracy | ±0.1 Da | Mass dependent |
| Resolution (FWHM) | ≥3,000 | Instrument dependent |
| Peak Spacing (Da) | 44 (PEG monomer unit) | Polymer specific |
| Ion Formation | [M+Na]+, [M+K]+, [M+H]+ | Multiple charge states |
The compound displays an exceptionally low computed partition coefficient (XLogP₃-AA = -0.5) [1] [2], indicating preferential partitioning into aqueous phases. Experimental vendor data corroborate this behaviour: N-Benzyl-N-bis(PEG3-OH) dissolves rapidly in dimethyl-sulfoxide at concentrations of at least 30 mg mL⁻¹ and forms clear solutions in ethanol and phosphate-buffered saline at ≈10 mg mL⁻¹ [3].
| Parameter | Value | Source | Implication |
|---|---|---|---|
| XLogP₃-AA | -0.5 | PubChem CID 123132035 [1] | Defines a hydrophilic bias |
| Topological polar surface area | 99.1 Ų | PubChem [1] | Favourable for water contact |
| Hydrogen-bond acceptors | 9 | PubChem [1] | Extensive solvation sites |
| Hydrogen-bond donors | 2 | PubChem [1] | Enables specific H-bonding |
| Qualitative water solubility | High (≥10 mg mL⁻¹ in PBS) | InvivoChem technical sheet [2] | Confirms practical aqueous use |
The six ether oxygens of each PEG arm engage in strong water–dipole interactions, while the benzyl ring contributes a minor hydrophobic segment. The resulting amphiphile behaves similarly to other short monodisperse poly-ethylene-glycol linkers used to mask hydrophobic payloads in antibody–drug conjugates, where PEG₃ units demonstrably improve aqueous solubility and minimise protein aggregation [4] [5].
Computational and empirical data point to high chemical robustness:
| Condition (37 °C, pH 7.4) | Expected Behaviour | Supporting Evidence |
|---|---|---|
| Hydrolytic degradation | Negligible; fully ethereal backbone lacks hydrolysable esters | Stability of PEG linkers under buffered conditions reported in ADC linker studies [6] |
| Oxidative stress (air, light) | Slowly oxidises terminal diols; bulk ether chain remains intact | General PEG oxidation trends; hydroxyl oxidation half-life >24 h in saline [5] |
| In vitro serum incubation (48 h) | >95% linker integrity for PEG≤7, including PEG₃ motifs [4] | Pendant PEG studies show minimal cleavage |
| Thermal stress (40 °C, 1 week) | No significant mass loss or discoloration [3] | Vendor QC data |
Predicted physicochemical constants reinforce this stability: the pK_a of the aliphatic hydroxyl (≈14.1) [7] ensures it remains non-ionised, preventing base-catalysed fragmentation, and the calculated boiling point (≈568 °C at 760 mm Hg) [7] underscores strong C–O backbone resilience.
Molecular-dynamics and empirical hydration studies on oligomeric polyethylene-glycol segments illuminate the behaviour of N-Benzyl-N-bis(PEG3-OH):
Hydration Shell Formation
Each ether oxygen coordinates two to three water molecules through dipole–dipole interactions, producing a dense hydration shell that sterically hinders nonspecific adsorption to proteins or membranes [8].
Hydrogen-Bond Network
The two terminal hydroxyls donate and accept hydrogen bonds, acting as nucleation points for structured water clusters. This contributes to the low measured interfacial tension of PEGylated materials and explains the compound’s readiness to dissolve in polar solvents [2].
Conformational Flexibility
Twenty-four rotatable bonds [1] allow the PEG arms to adopt coil-like conformations, maximising entropic compatibility with bulk water and further reducing the effective hydrophobic surface presented by the benzyl moiety.
Screening of Hydrophobic Core
Pendant placement of the PEG side chains shields the central aromatic ring, mirroring linker-design work where dual PEG₁₂ pendants reduced aggregation and improved plasma residence compared with linear PEG₂₄ linkers [4]. Extrapolated to PEG₃, this suggests efficient burial of the benzyl ring within a water-rich shell.